N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . The other functional groups would then be added through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrazole ring would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The compound, due to its functional groups, could participate in a variety of chemical reactions. Pyrazoles can undergo reactions such as N-alkylation, N-acylation, sulfonation, reduction, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Chemical Synthesis and Characterization
Complex chemical compounds like N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide often require intricate synthesis processes. Research into similar compounds involves hydrothermal synthesis methods, structural analysis through X-ray diffraction, and characterization techniques including IR, UV-Vis spectroscopy, and powder X-ray diffraction (PXRD) to understand their properties and potential applications (Bai Fengyingc, 2012).
Antitumor Activities
Compounds with complex heterocyclic structures have shown promising applications in the development of anticancer agents. For instance, a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This suggests the potential of complex chemical compounds in therapeutic applications targeting cancer cells (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).
Molecular Interaction Studies
Understanding the molecular interactions of complex compounds with biological receptors is crucial for drug development. Studies involving molecular docking and structure-activity relationships help in identifying the binding affinities of compounds to specific receptors, paving the way for the development of selective drugs (J. Shim et al., 2002).
Photoluminescent Properties
The structural uniqueness of complex compounds contributes to their photoluminescent properties, making them suitable for applications in materials science, such as in the development of luminescent materials and sensors. The synthesis and characterization of these compounds include examining their thermal stability and luminescent behavior, which can be leveraged in creating novel materials with specific optical properties (C. J. Dubois, A. Abboud, J. Reynolds, 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5S/c1-14-5-2-6-15(11-14)26-19(16-12-32(30,31)13-17(16)24-26)23-21(29)20(28)22-8-4-10-25-9-3-7-18(25)27/h2,5-6,11H,3-4,7-10,12-13H2,1H3,(H,22,28)(H,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJKSDZQKXAPJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCCN4CCCC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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